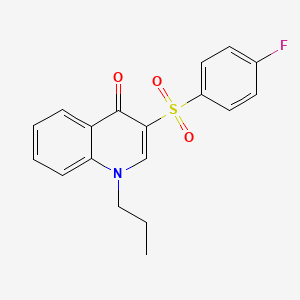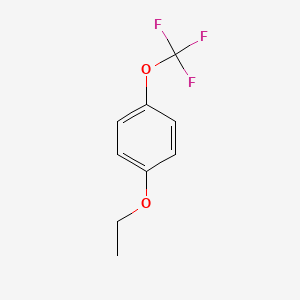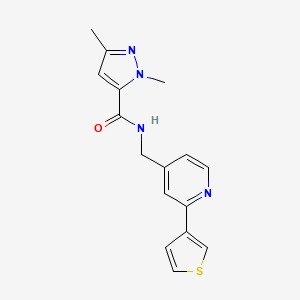![molecular formula C20H19N3O4 B2430833 N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine CAS No. 1676079-06-3](/img/structure/B2430833.png)
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzyl group attached to the indole nucleus, which is further connected to a glycylglycine moiety. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The benzyl group can be introduced through N-alkylation reactions using benzyl halides in the presence of a base .
The glycylglycine moiety can be attached to the indole nucleus through peptide coupling reactions. This involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) . The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently perform the coupling reactions and purification steps required to obtain the final product. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in acetic acid or nitro groups using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives with alcohol or amine functionalities.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites . The glycylglycine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Tryptophan: An essential amino acid with an indole nucleus, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and important roles in mood regulation.
Uniqueness
N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine is unique due to its combination of an indole nucleus with a benzyl group and a glycylglycine moiety. This structure imparts specific chemical properties, such as enhanced solubility and bioavailability, and allows for diverse biological activities .
Propiedades
IUPAC Name |
2-[[2-[(1-benzylindole-2-carbonyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)17-10-15-8-4-5-9-16(15)23(17)13-14-6-2-1-3-7-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKENIWECCXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2430754.png)
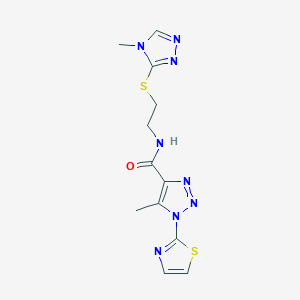
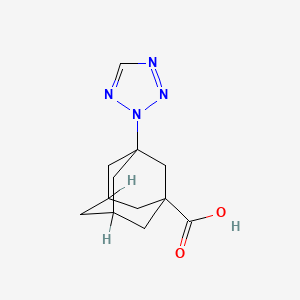
![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)
![N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2430762.png)
![[4-(But-3-en-1-yl)phenyl]boronic acid](/img/structure/B2430763.png)
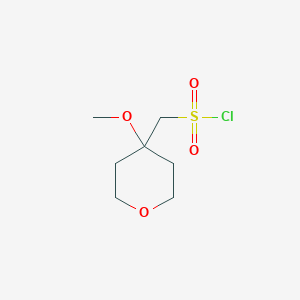
![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)
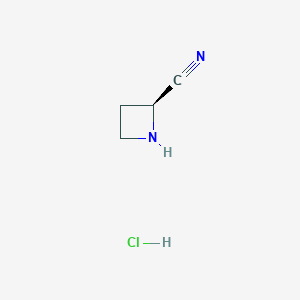
![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)
